molecular formula C22H27NO3 B3618363 1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide

Cat. No. B3618363
M. Wt: 353.5 g/mol
InChI Key: VCLHSPHFXVBBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide, also known as URB597, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are used to increase the levels of endocannabinoids in the body.

Mechanism of Action

1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a variety of physiological effects. Endocannabinoids are known to play a role in pain modulation, inflammation, and mood regulation, which may explain the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on the body, including reducing pain and inflammation, improving mood, and reducing anxiety and depression. This compound has also been shown to have neuroprotective effects, as it can protect against brain damage caused by ischemia and other types of injury.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for FAAH inhibition. However, this compound has a short half-life in vivo, which can make it difficult to study its effects over extended periods of time. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of addiction, as this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as this compound has been shown to have neuroprotective effects. Additionally, there is interest in developing more potent and selective FAAH inhibitors, which could have even greater therapeutic potential than this compound.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical models. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-25-19-11-10-18(16-20(19)26-2)22(13-6-7-14-22)21(24)23-15-12-17-8-4-3-5-9-17/h3-5,8-11,16H,6-7,12-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLHSPHFXVBBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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